Ethyl chlorodifluoroacetate

Description

Properties

IUPAC Name |

ethyl 2-chloro-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClF2O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCAWQUJCHZRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059935 | |

| Record name | Ethyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-62-0 | |

| Record name | Ethyl 2-chloro-2,2-difluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl chlorodifluoroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl chlorodifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Chlorodifluoroacetate (CAS 383-62-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl chlorodifluoroacetate (CAS 383-62-0) is a versatile fluorinated building block of significant interest in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from its role as a precursor to the difluoromethylene (-CF2-) moiety, a functional group known to impart unique and often beneficial properties to organic molecules, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and key applications of this compound, with a focus on detailed experimental protocols and reaction mechanisms.

Chemical and Physical Properties

This compound is a clear, colorless liquid with the chemical formula C₄H₅ClF₂O₂.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 383-62-0 | [2] |

| Molecular Formula | C₄H₅ClF₂O₂ | [2] |

| Molecular Weight | 158.53 g/mol | [2] |

| Appearance | Clear colorless liquid | [2] |

| Boiling Point | 96-97.5 °C | [3][4] |

| Density | 1.252 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | 1.358 | [3] |

| Flash Point | 18 °C (closed cup) | [3] |

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| 4.32 | Quartet (q) | 7.1 Hz | -OCH₂CH₃ |

| 1.34 | Triplet (t) | 7.1 Hz | -OCH₂CH₃ |

Note: Data derived from similar ethyl ester structures and general NMR principles.

Table 3: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 164.5 (t, J = 33.1 Hz) | C=O |

| 116.4 (t, J = 250.0 Hz) | -CF₂Cl |

| 62.8 | -OCH₂CH₃ |

| 14.0 | -OCH₂CH₃ |

Note: Data derived from similar difluoroacetate (B1230586) structures.[6]

Table 4: ¹⁹F NMR Spectral Data (CDCl₃, referenced to CFCl₃)

| Chemical Shift (ppm) | Assignment |

| -105.83 (t, J = 16.8 Hz) | -CF₂Cl |

Note: Data derived from a similar difluoromethyl compound.[6]

Table 5: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 2942 | C-H stretch |

| 1765 | C=O stretch (ester) |

| 1306, 1186, 1100 | C-F, C-O stretches |

Note: Data derived from a similar difluoroacetate structure.[6]

Table 6: Mass Spectrometry Data (GC-MS)

| m/z | Proposed Fragment |

| 158/160 | [M]⁺ (Molecular ion) |

| 113/115 | [M - OCH₂CH₃]⁺ |

| 85/87 | [CF₂Cl]⁺ |

| 29 | [CH₂CH₃]⁺ |

Note: Fragmentation pattern predicted based on common fragmentation pathways for esters and halogenated compounds.[7]

Synthesis

A general and widely used method for the preparation of this compound is the esterification of chlorodifluoroacetic acid with ethanol (B145695).[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Chlorodifluoroacetic acid

-

Ethanol

-

p-Toluenesulfonic acid (catalyst)

-

Dichloromethane

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve chlorodifluoroacetic acid and a catalytic amount of p-toluenesulfonic acid in dichloromethane.[4]

-

Slowly add ethanol to the solution at room temperature. An exotherm may be observed.[4]

-

Assemble the apparatus for reflux and heat the reaction mixture with stirring for an extended period (e.g., 38 hours).[4]

-

After cooling to room temperature, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and again with water.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.[4]

-

Purify the crude product by fractional distillation to afford this compound.[4]

Key Applications and Experimental Protocols

This compound is a valuable reagent for the introduction of the difluoromethyl group into organic molecules. Its primary applications involve the Reformatskii reaction and the generation of difluorocarbene.

Reformatskii Reaction

The Reformatskii reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc, to form a β-hydroxy ester. This compound can be employed in this reaction to synthesize β,β-difluoro-β-hydroxy esters.

Materials:

-

This compound

-

Activated Zinc dust

-

Anhydrous solvent (e.g., THF, DMF)[3]

-

Iodine (for activation)

-

Dilute acid (e.g., HCl) for workup

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Activate the zinc dust by stirring it with a small crystal of iodine in anhydrous THF until the color of the iodine disappears.

-

To the activated zinc suspension, add a solution of this compound and benzaldehyde in anhydrous THF dropwise at a temperature that sustains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux until the starting materials are consumed (monitor by TLC or GC).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of dilute HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Difluorocarbene Generation

This compound can serve as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate used for the synthesis of gem-difluorocyclopropanes and for the difluoromethylation of various nucleophiles. The generation of difluorocarbene from this compound typically involves its reaction with a strong base or thermal decomposition of its corresponding sodium salt.[8]

Materials:

-

Sodium chlorodifluoroacetate (prepared from this compound and sodium ethoxide, or purchased)

-

Alkene

-

High-boiling aprotic solvent (e.g., diglyme)

Procedure:

-

In a flask equipped with a reflux condenser and a dropping funnel, add the alkene and diglyme (B29089).

-

Heat the mixture to a high temperature (e.g., 180-190 °C).

-

Slowly add a solution or suspension of sodium chlorodifluoroacetate in diglyme to the hot alkene solution. Vigorous gas evolution (CO₂) will be observed.

-

After the addition is complete, maintain the reaction at high temperature for a period to ensure complete decomposition of the salt.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the resulting gem-difluorocyclopropane by distillation or chromatography.

Applications in Drug Development and Agrochemicals

The difluoromethyl group is a valuable substituent in medicinal chemistry and agrochemical design. This compound, as a key source of this group, has been instrumental in the synthesis of various bioactive molecules.[2] The -CF₂H group can act as a lipophilic hydrogen bond donor and can improve the metabolic stability of a drug by blocking sites of oxidation.

While specific, publicly available examples of blockbuster drugs synthesized directly from this compound are not readily found in the initial search, its role as a precursor to difluoromethylated building blocks is well-established. For instance, difluoromethylated pyrazoles, which are important scaffolds in many fungicides, can be synthesized using difluorocarbene chemistry derived from reagents like this compound.[9][10]

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[7] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to serve as a precursor for the difluoromethyl group through both Reformatskii-type reactions and difluorocarbene generation makes it an indispensable tool for researchers in drug discovery and agrochemical development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective and safe use in the laboratory.

References

- 1. ETHYL CHLOROFLUOROACETATE(401-56-9) 1H NMR spectrum [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 98 383-62-0 [sigmaaldrich.com]

- 4. Chlorodifluoroacetic acid ethyl ester | 383-62-0 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. rsc.org [rsc.org]

- 7. Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester | C4H5ClF2O2 | CID 67843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Ethyl Chlorodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of Ethyl Chlorodifluoroacetate (CAS No. 383-62-0), a versatile fluorinated building block essential in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its unique structure allows for the introduction of fluorine atoms into organic molecules, which can enhance biological activity and stability.[1]

Core Physical and Chemical Data

This compound is a colorless to almost colorless clear liquid.[1][2][3] It is known to be moisture-sensitive and is classified as a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[2][3][4][5] Proper storage is recommended at temperatures between 2-8°C.[1][2][3]

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅ClF₂O₂ | [1][2][3][5][6][7] |

| Molecular Weight | 158.53 g/mol | [1][2][3][5][8][9] |

| Boiling Point | 96-97.5 °C | [2][3][8][9] |

| Density | 1.252 g/mL at 25 °C | [2][3][8][9] |

| Refractive Index (n20/D) | 1.358 | [2][3][8][9] |

| Flash Point | 18 °C (64.4 °F) - closed cup | [8][9] |

| Appearance | Colorless to almost colorless clear liquid | [1][2][3] |

| Purity (Assay) | ≥97% to 98% (GC) | [1][8][9] |

| Solubility | Sparingly soluble in Chloroform and Ethyl Acetate | [3] |

| CAS Number | 383-62-0 | [1][2][3][4][8][9] |

| InChIKey | GVCAWQUJCHZRCB-UHFFFAOYSA-N | [3][5][7][8][9] |

| SMILES | CCOC(=O)C(F)(F)Cl | [3][5][7][8][9] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and determination of key physical properties of this compound.

Synthesis Protocol via Esterification

A general procedure for the synthesis of this compound involves the esterification of chlorodifluoroacetic acid with ethanol (B145695).[3]

Materials:

-

Chlorodifluoroacetic acid (3.87 mol)

-

Ethanol (6.76 mol)

-

p-Toluenesulfonic acid (catalyst, 5.0 g)

-

Dichloromethane (B109758) (775 mL)

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 504.3 g (3.87 mol) of chlorodifluoroacetic acid and 5.0 g of p-toluenesulfonic acid in 775 mL of dichloromethane in a suitable reaction vessel.[3]

-

Slowly add 311.6 g (6.76 mol) of ethanol to the mixture over a 30-minute period at room temperature. Note that an exotherm may raise the temperature.[3]

-

Equip the vessel with a water condenser and heat the mixture to reflux.[3]

-

Maintain the reflux and stir for 38 hours.[3]

-

After the reaction period, cool the mixture to room temperature.[3]

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 200 mL of water, 200 mL of saturated sodium bicarbonate solution, and finally with 200 mL of water.[3]

-

Dry the organic layer with anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate via distillation.[3]

-

Purify the crude product by fractional distillation to yield this compound (boiling point: 94-96 °C).[3]

Determination of Physical Properties

The following are standard laboratory protocols for determining the key physical properties listed in the data table.

1. Boiling Point Determination (Distillation Method) The boiling point is determined at atmospheric pressure.

-

Apparatus: A standard distillation setup including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

Place a sample of purified this compound into the distillation flask along with boiling chips.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.

-

Heat the flask gently.

-

Record the temperature at which the vapor condensation front remains constant on the thermometer and liquid is collected in the receiving flask. This stable temperature is the boiling point.

-

2. Density Measurement (Pycnometer Method) Density is measured at a specified temperature (e.g., 25 °C).

-

Apparatus: A pycnometer (a glass flask with a specific, known volume), a thermostat-controlled water bath, and an analytical balance.

-

Procedure:

-

Clean and dry the pycnometer and record its empty mass.

-

Fill the pycnometer with the sample liquid, ensuring no air bubbles are present, and place it in the water bath at 25 °C until thermal equilibrium is reached.

-

Adjust the volume to the pycnometer's calibration mark, clean any excess liquid from the outside, and measure its mass.

-

Repeat the process with deionized water to calibrate the exact volume of the pycnometer.

-

Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer).

-

3. Refractive Index Measurement (Abbe Refractometer) The refractive index is measured at a specified temperature (e.g., 20 °C) using light of a specific wavelength (e.g., the sodium D-line, 589 nm).

-

Apparatus: An Abbe refractometer with a circulating water bath for temperature control.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of the this compound sample onto the lower prism.

-

Close the prisms and allow the sample to reach the target temperature (20 °C).

-

Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index directly from the instrument's scale.

-

Visualizations

The following diagrams illustrate the logical workflow for characterizing a chemical sample and a conceptual pathway of its application.

Caption: Workflow for Physical Property Characterization.

Caption: Application Pathway in Chemical Synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. Chlorodifluoroacetic acid ethyl ester | 383-62-0 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester | C4H5ClF2O2 | CID 67843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.fr [fishersci.fr]

- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound 98 383-62-0 [sigmaaldrich.com]

- 9. 二氟氯乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Ethyl Chlorodifluoroacetate

This technical guide provides a comprehensive overview of ethyl chlorodifluoroacetate, a versatile fluorinated building block utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

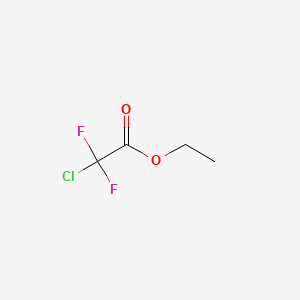

Chemical Structure and Formula

This compound is a halogenated ester with the chemical formula C4H5ClF2O2. Its structure features a central carbonyl carbon bonded to an ethoxy group and a chlorodifluoromethyl group.

Chemical Identifiers:

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is a colorless to nearly colorless liquid.[5] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 158.53 g/mol | [3] |

| Density | 1.252 g/mL at 25 °C | [3] |

| Boiling Point | 96-97.5 °C | [3] |

| Refractive Index | n20/D 1.358 | [3] |

| SMILES | CCOC(=O)C(F)(F)Cl | [2][3] |

| InChIKey | GVCAWQUJCHZRCB-UHFFFAOYSA-N | [2][3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons (CH3) and a quartet for the methylene (B1212753) protons (CH2) of the ethyl group.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four unique carbon environments in the molecule. The carbon of the chlorodifluoromethyl group will be significantly affected by the attached halogens.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the two equivalent fluorine atoms. The chemical shift will be in the characteristic region for fluorine atoms attached to a carbon bearing a chlorine and a carbonyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O (carbonyl) stretching vibration, typically in the region of 1750-1735 cm⁻¹, and C-F stretching vibrations. A study on the atmospheric chemistry of this compound monitored its concentration using infrared absorption at 1311 and 1188 cm⁻¹.[6]

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns. The fragmentation is influenced by the presence of the ester group and the halogen atoms. Common fragmentation pathways include the loss of the ethoxy group (-OCH2CH3), the ethyl group (-CH2CH3), and cleavage of the C-C bond adjacent to the carbonyl group. The presence of chlorine will result in isotopic peaks (M and M+2) for chlorine-containing fragments.[7] The most abundant fragment ions are observed at m/z = 29 ([C2H5]+), m/z = 85 ([CClF2CO]+), and m/z = 27 ([C2H3]+).[2]

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of various fluorinated organic compounds.[5] It serves as a valuable building block in the production of agrochemicals, pharmaceuticals, and specialty chemicals.[5] Its reactivity is centered around the ester functionality and the halogenated carbon, making it a versatile reagent in organic synthesis.

Experimental Protocol: Synthesis of a Related Compound, Ethyl Chlorofluoroacetate

The following is a detailed experimental protocol for the synthesis of the closely related compound, ethyl chlorofluoroacetate, which illustrates a common synthetic approach for such halogenated esters.[8]

Materials:

-

2-chloro-1,1,2-trifluoroethyl ethyl ether

-

96% Sulfuric acid

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Drierite (or other suitable drying agent)

Procedure:

-

A 2-liter, three-necked round-bottomed flask is equipped with a mechanical stirrer, a 500-mL dropping funnel, and a thermometer with an outlet for evolved hydrogen fluoride.

-

The flask is charged with 340 g (2.09 moles) of crude 2-chloro-1,1,2-trifluoroethyl ethyl ether and cooled in an ice bath to below 5°C.

-

From the dropping funnel, 228 mL of 96% sulfuric acid (420 g, 4.1 moles) is added at a rate that maintains the reaction temperature between 5-15°C. This addition typically takes 30-45 minutes.

-

The reaction mixture is stirred at 10°C for 2 hours.

-

The mixture is then carefully poured onto a mixture of 1 kg of crushed ice and 500 mL of water.

-

The product, a nearly white oil, separates as the lower layer.

-

The product layer is separated and washed with three 25-mL portions of saturated sodium bicarbonate solution, followed by four 25-mL portions of water, until free of acid.

-

The washed product is dried over 10 g of Drierite.

-

The crude, dried ester (typically 200–210 g, 68–71% yield) is purified by fractional distillation to yield pure ethyl chlorofluoroacetate (190–200 g, 65–68% yield) with a boiling point of 129–130°C.[8]

Caption: A generalized workflow for the synthesis of ethyl chlorofluoroacetate.

Applications in Research and Drug Development

This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[9] The incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity and stability.[5]

Key Applications:

-

Synthesis of Fluorinated Compounds: It serves as a key intermediate in the production of a wide range of fluorinated organic compounds.[5]

-

Pharmaceutical Development: It plays a role in the synthesis of active pharmaceutical ingredients (APIs), especially those where fluorine incorporation is desired to improve biological properties.

-

Agrochemicals: It is used in the formulation of certain pesticides, where the fluorine atoms can enhance efficacy and stability.

-

Material Science: This compound is involved in the development of specialty polymers and coatings, imparting properties such as chemical resistance and durability.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It is a highly flammable liquid and vapor.[2] It causes severe skin burns and eye damage.[2] It is also harmful if inhaled, in contact with skin, or if swallowed.[10]

-

Precautions: Keep away from sources of ignition.[10] Wear suitable protective clothing, gloves, and eye/face protection.[10] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[10] Take off all contaminated clothing immediately.[10]

Always consult the Safety Data Sheet (SDS) before handling this compound.

References

- 1. ETHYL CHLOROFLUOROACETATE(401-56-9) 1H NMR spectrum [chemicalbook.com]

- 2. Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester | C4H5ClF2O2 | CID 67843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 383-62-0 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

Ethyl Chlorodifluoroacetate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the synonyms, properties, and applications of ethyl chlorodifluoroacetate, a key building block in modern medicinal and agricultural chemistry.

This compound is a versatile fluorinated organic compound that serves as a critical intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its unique chemical structure, featuring a reactive chlorine atom and two fluorine atoms, allows for the strategic introduction of the difluoromethyl group into organic molecules. This modification can significantly enhance the biological activity, metabolic stability, and other pharmacokinetic properties of the parent compound. This technical guide provides a comprehensive overview of this compound, including its alternative names, physicochemical properties, synthetic methodologies, and applications relevant to researchers, scientists, and professionals in drug development.

Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material procurement.

| Synonym/Alternative Name | Source |

| Ethyl 2-chloro-2,2-difluoroacetate | IUPAC Name[1][2] |

| Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester | CAS Name[1][2] |

| Chlorodifluoroacetic acid ethyl ester | Common Synonym[3][4] |

| Difluorochloroacetic acid ethyl ester | Common Synonym[5] |

| Ethyl chlorodifluoroethanoate | Common Synonym[1][5] |

| Ethyl 2,2-difluoro-2-chloroacetate | Variation |

| Ethyl difluorochloroacetate | Variation[4] |

| ECDFA | Abbreviation[3] |

| CAS Number | 383-62-0 [1][3] |

| EC Number | 206-850-0[1] |

| PubChem CID | 67843[6] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and references to spectroscopic data for this compound is presented below. This information is crucial for its handling, reaction setup, and analytical characterization.

| Property | Value |

| Molecular Formula | C₄H₅ClF₂O₂[1] |

| Molecular Weight | 158.53 g/mol [1] |

| Appearance | Colorless to nearly colorless liquid[3] |

| Boiling Point | 96-97.5 °C (lit.)[4] |

| Density | 1.252 g/mL at 25 °C (lit.)[4] |

| Refractive Index | n20/D 1.358 (lit.)[4] |

| Flash Point | 18 °C (64.4 °F) - closed cup[7] |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate (B1210297) (sparingly)[4] |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry data are available in various databases such as PubChem and ChemicalBook.[6][8] |

Experimental Protocols

General Synthesis of this compound

A representative procedure for the synthesis of this compound involves the esterification of chlorodifluoroacetic acid with ethanol (B145695). The following is a generalized protocol based on literature procedures.[3]

Materials:

-

Chlorodifluoroacetic acid

-

Ethanol

-

p-Toluenesulfonic acid (catalyst)

-

Dichloromethane (B109758) (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Dissolve chlorodifluoroacetic acid and a catalytic amount of p-toluenesulfonic acid in dichloromethane in a round-bottom flask equipped with a reflux condenser.

-

Slowly add ethanol to the reaction mixture at room temperature.

-

Heat the mixture to reflux and stir for an extended period (e.g., 38 hours) to ensure complete reaction.

-

After cooling to room temperature, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound (boiling point 94-96 °C).[3]

Applications in Drug Development and Agrochemical Synthesis

This compound is a valuable reagent for introducing the difluoromethyl (CHF₂) or the ethyl difluoroacetate (B1230586) moiety into organic molecules. The presence of fluorine atoms can significantly alter the properties of a bioactive molecule.[9][10]

Key roles in synthesis include:

-

Building Block for Fluorinated Compounds: It serves as a primary precursor for a wide range of fluorinated organic compounds used in pharmaceutical and agrochemical research.[9][10]

-

Synthesis of Active Pharmaceutical Ingredients (APIs): The difluoromethyl group, often introduced via reagents derived from this compound, is a common feature in modern pharmaceuticals due to its ability to improve metabolic stability and binding affinity.[10]

-

Pesticide Formulation: It is used in the synthesis of pesticides, where the fluorine atoms can enhance the efficacy and stability of the active ingredients.[9][10]

While a specific signaling pathway directly modulated by this compound is not documented, its importance lies in the synthesis of molecules that interact with various biological targets. The diagram below illustrates a generalized workflow for the utilization of this compound in the early stages of drug discovery.

References

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester | C4H5ClF2O2 | CID 67843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. nbinno.com [nbinno.com]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural product-derived compounds in clinical trials and drug approvals - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

Spectroscopic Profile of Ethyl Chlorodifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for ethyl chlorodifluoroacetate (C₄H₅ClF₂O₂), a significant building block in the synthesis of fluorinated compounds utilized in the pharmaceutical and agrochemical industries. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols, to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following sections detail the ¹H, ¹³C, and ¹⁹F NMR data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.42 | Quartet (q) | 2H | -OCH₂CH₃ |

| 1.38 | Triplet (t) | 3H | -OCH₂CH₃ |

Note: Data sourced from publicly available spectral databases.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C=O |

| 117.9 | CF₂Cl |

| 64.5 | -OCH₂CH₃ |

| 13.8 | -OCH₂CH₃ |

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly useful for characterizing fluorinated compounds.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -63.8 | Singlet (s) | -CF₂Cl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by strong absorptions corresponding to the carbonyl group and carbon-halogen bonds.

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | C=O (Ester) stretch |

| 1311 | Medium | C-O stretch |

| 1188 | Strong | C-F stretch |

| ~850 | Medium | C-Cl stretch |

Note: Specific peak positions can vary slightly based on the experimental conditions. The values at 1311 and 1188 cm⁻¹ have been reported in literature for monitoring the compound[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Table 5: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 158/160 | [M]⁺ (Molecular ion) |

| 113/115 | [M - OCH₂CH₃]⁺ |

| 85/87 | [CF₂Cl]⁺ |

| 29 | [CH₂CH₃]⁺ |

| 27 | [C₂H₃]⁺ |

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate ratio of 3:1. The top three most abundant peaks observed in GC-MS analysis are m/z 29, 85, and 27[2].

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR: Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR.

-

¹⁹F NMR: A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used. Chemical shifts are referenced to an external standard such as CFCl₃.

IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: For a volatile compound like this compound, gas chromatography (GC) is a common method for sample introduction, which separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization: Electron ionization (EI) is a standard technique for generating ions from volatile organic compounds.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragment ions.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical experimental workflow.

Caption: Relationship between spectroscopic techniques and derived structural information.

Caption: A generalized workflow for spectroscopic analysis.

References

A Technical Guide to High-Purity Ethyl Chlorodifluoroacetate for Pharmaceutical and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity ethyl chlorodifluoroacetate (CAS No. 383-62-0), a critical fluorinated building block in the pharmaceutical and agrochemical industries. This document details commercial suppliers, physicochemical properties, key applications in synthesis, and relevant experimental protocols to support researchers and drug development professionals in their work.

Commercial Suppliers and Specifications

High-purity this compound is available from several reputable chemical suppliers. The purity levels and available quantities vary, so it is crucial to select a supplier that meets the specific requirements of your research or manufacturing process. The following table summarizes key information from prominent commercial suppliers.

| Supplier | Purity Specification | Other Names | CAS Number |

| Sigma-Aldrich | ≥98% | Chlorodifluoroacetic acid ethyl ester | 383-62-0[1][2] |

| Thermo Scientific Chemicals | ≥97.5% (GC) | Ethyl 2-chloro-2,2-difluoroacetate | 383-62-0[3] |

| Chem-Impex | ≥97% (GC) | Chlorodifluoroacetic acid ethyl ester | 383-62-0[4] |

| CP Lab Safety (TCI America) | >97.0% (GC), min 98% | This compound | 383-62-0[5] |

| Fluoromart | Varies by batch | This compound | 383-62-0[6] |

Physicochemical Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 383-62-0 | [1][3][4][5][7] |

| Molecular Formula | C4H5ClF2O2 | [3][4][5] |

| Molecular Weight | 158.53 g/mol | [2][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [3][4] |

| Boiling Point | 96-97.5 °C | [1][2][4] |

| Density | ~1.252 - 1.27 g/mL at 25 °C | [1][2][4] |

| Refractive Index (n20/D) | ~1.356 - 1.358 | [1][2][3] |

| Purity (Typical) | ≥97% - 98% | [1][2][3][4][5] |

Applications in Pharmaceutical and Chemical Synthesis

This compound is a versatile reagent primarily used to introduce the difluoroacetate (B1230586) moiety into organic molecules. The incorporation of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of drug candidates.[4][8]

Key applications include:

-

Synthesis of Fluorinated Compounds : It serves as a key intermediate in the production of various fluorinated organic compounds that are important in pharmaceuticals and agrochemicals.[4]

-

Pharmaceutical Development : The compound plays a role in the synthesis of active pharmaceutical ingredients (APIs), particularly those requiring fluorine for improved biological activity.[4]

-

Reformatskii-type Reactions : It undergoes Reformatskii reactions with various aldehydes to create valuable intermediates for further synthesis.[2]

-

Building Block for Heterocycles : It is a precursor for creating complex fluorinated heterocyclic compounds, which are common scaffolds in medicinal chemistry.

The diagram below illustrates the role of this compound as a foundational building block in the synthesis of more complex pharmaceutical intermediates.

Experimental Protocols

General Synthesis and Purification Workflow

The synthesis of this compound typically involves the esterification of chlorodifluoroacetic acid with ethanol (B145695). The following is a representative protocol adapted from literature procedures.[9]

Materials:

-

Chlorodifluoroacetic acid

-

Ethanol

-

p-Toluenesulfonic acid (catalyst)

-

Dichloromethane (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chlorodifluoroacetic acid and a catalytic amount of p-toluenesulfonic acid in dichloromethane.

-

Addition of Ethanol : Slowly add ethanol to the mixture at room temperature. An exotherm may be observed.

-

Reflux : Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by GC or TLC).

-

Workup : Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted starting material.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification : Purify the crude product by fractional distillation under atmospheric pressure to obtain high-purity this compound (boiling point ~96 °C).[1][4]

The general workflow for synthesis and purification is visualized in the diagram below.

Purity Determination by Gas Chromatography (GC)

Ensuring the high purity of this compound is critical for its use in pharmaceutical applications, as impurities can lead to unwanted side reactions or toxic byproducts. Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for purity analysis.[4][10]

Instrumentation and Conditions (Representative Method):

-

Gas Chromatograph : Agilent 7890 or equivalent with FID.

-

Column : DB-1, 30 m x 0.32 mm ID, 1.0 µm film thickness (or similar non-polar capillary column).[10]

-

Carrier Gas : Helium or Nitrogen.

-

Injector Temperature : 250 °C.

-

Detector Temperature : 280 °C.

-

Oven Program :

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: Hold at 200 °C for 5 minutes.

-

-

Injection Volume : 1 µL.

-

Diluent : n-Hexane or Dichloromethane.[10]

Procedure:

-

Standard Preparation : Prepare a standard solution of this compound of known concentration in the chosen diluent.

-

Sample Preparation : Prepare a sample solution of the batch to be tested at approximately the same concentration as the standard.

-

Injection : Inject both the standard and sample solutions into the GC system.

-

Analysis : The purity is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.

This technical guide provides a foundational resource for scientists and researchers working with high-purity this compound. For specific applications, further optimization of reaction conditions and analytical methods may be required. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. This compound 98 383-62-0 [sigmaaldrich.com]

- 2. This compound 98 383-62-0 [sigmaaldrich.com]

- 3. A14232.14 [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 383-62-0 | this compound [fluoromart.com]

- 7. calpaclab.com [calpaclab.com]

- 8. nbinno.com [nbinno.com]

- 9. Chlorodifluoroacetic acid ethyl ester | 383-62-0 [amp.chemicalbook.com]

- 10. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to the Stability and Storage of Ethyl Chlorodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl chlorodifluoroacetate. Understanding the stability profile of this compound is critical for its effective use in research, development, and manufacturing, ensuring the integrity and reliability of experimental outcomes and final products.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is fundamental to its handling and storage.

| Property | Value |

| CAS Number | 383-62-0 |

| Molecular Formula | C4H5ClF2O2 |

| Molecular Weight | 158.53 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 96-97.5 °C |

| Density | 1.252 g/mL at 25 °C |

| Flash Point | 18 °C (closed cup) |

| Solubility | Insoluble in water; soluble in most organic solvents |

Stability Profile

This compound is a reactive compound susceptible to degradation under certain conditions. The primary degradation pathway is hydrolysis due to its moisture sensitivity.[1]

Hydrolytic Stability

Table 2: Illustrative Hydrolytic Degradation of this compound under Various pH Conditions at 25°C (Hypothetical Data)

| pH | Condition | Degradation Rate Constant (k) (s⁻¹) | Half-life (t½) |

| 2 | Acidic | (Illustrative value) | (Illustrative value) |

| 7 | Neutral | (Illustrative value) | (Illustrative value) |

| 9 | Basic | (Illustrative value) | (Illustrative value) |

Note: The data in this table is hypothetical and for illustrative purposes only, highlighting the expected trend of increased degradation at acidic and basic pH.

Thermal Stability

Elevated temperatures can promote the decomposition of this compound. While specific studies on the thermal decomposition of this compound are limited, information from safety data sheets indicates that it is a flammable liquid and containers may explode when heated.[1] Hazardous decomposition products upon heating include carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (B91410) (HF), and hydrogen chloride gas.[1]

Table 3: Recommended Temperature Conditions for Storage and Handling

| Condition | Temperature Range | Notes |

| Long-term Storage | 2-8 °C[2] | To minimize degradation and maintain purity. |

| Short-term Handling | Room Temperature (controlled) | Minimize exposure time. |

| Avoid | Temperatures above flash point (18°C) and near boiling point (96-97.5°C) | To prevent fire hazard and rapid decomposition. |

Photostability

Specific photostability studies on this compound are not extensively documented in publicly available literature. However, as a general precaution for halogenated organic compounds, it is advisable to protect it from light to prevent potential photolytic degradation.

Incompatible Materials and Reactivity

To ensure the stability of this compound, contact with the following materials should be avoided:

-

Strong Oxidizing Agents: Can cause vigorous reactions.

-

Strong Bases: Can catalyze rapid hydrolysis and other decomposition reactions.[1]

-

Finely Powdered Metals: May act as catalysts for decomposition.[1]

-

Moisture/Water: Leads to hydrolysis.[1]

Recommended Storage Conditions

Proper storage is crucial for maintaining the quality and stability of this compound.

Table 4: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C[2] | Minimizes thermal degradation and vapor pressure. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | Prevents exposure to moisture and oxygen. |

| Container | Tightly sealed, dry, glass or other compatible, non-reactive container. | Prevents moisture ingress and reaction with container material. |

| Location | A dry, cool, and well-ventilated place.[1] | Ensures a stable environment and safety. |

| Light Exposure | Protect from light. | Prevents potential photolytic degradation. |

Experimental Protocols for Stability Testing

The following are generalized protocols for assessing the stability of this compound, based on ICH guidelines for stability testing of new drug substances and products.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Protocol 1: Hydrolytic Stability

-

Preparation of Solutions: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) media at a known concentration.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).

-

Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Analysis: Immediately quench the reaction (if necessary) and analyze the samples by a validated stability-indicating analytical method, such as HPLC-UV or GC-MS, to quantify the amount of remaining this compound and identify any degradation products.

Protocol 2: Thermal Stability

-

Sample Preparation: Place a known quantity of neat this compound in a suitable, sealed container.

-

Incubation: Expose the sample to elevated temperatures (e.g., 50°C, 60°C, 70°C) in a calibrated oven for a defined period.

-

Analysis: At the end of the exposure period, allow the sample to cool to room temperature and analyze using a suitable analytical method to determine the extent of degradation.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under recommended storage conditions.

Protocol 3: Long-Term and Accelerated Stability Testing

-

Sample Packaging: Package the this compound in the proposed long-term storage container.

-

Storage Conditions:

-

Long-Term: Store samples at 2-8°C.

-

Accelerated: Store samples at 25°C/60% RH or 40°C/75% RH.

-

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 3, and 6 months.

-

-

Analysis: At each time point, analyze the samples for appearance, purity (using a stability-indicating method), and degradation products.

Visualizations

Logical Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Postulated Hydrolytic Degradation Pathway

Caption: Postulated hydrolytic degradation of this compound.

References

The Reactivity Profile of Ethyl Chlorodifluoroacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl chlorodifluoroacetate (ECDFA) is a versatile fluorinated building block of significant interest in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its unique electronic properties, stemming from the presence of two fluorine atoms and a chlorine atom on the α-carbon, confer a distinct reactivity profile. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its participation in Reformatsky-type reactions, nucleophilic substitution reactions, and its role as a precursor for other fluorinated moieties. This document summarizes key quantitative data, provides detailed experimental protocols for seminal reactions, and illustrates important reaction mechanisms and workflows through diagrams.

Introduction

The incorporation of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. This compound (ClCF₂CO₂Et) has emerged as a valuable reagent for the introduction of the difluoroacetate (B1230586) group, a motif that can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. Understanding the reactivity of ECDFA is crucial for its effective utilization in the synthesis of complex molecular architectures. This guide aims to provide a detailed technical overview of its core reactivity profile.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 383-62-0 | [1] |

| Molecular Formula | C₄H₅ClF₂O₂ | [1] |

| Molecular Weight | 158.53 g/mol | [1] |

| Boiling Point | 96-97.5 °C | |

| Density | 1.252 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.358 | |

| Flash Point | 18 °C (64.4 °F) - closed cup |

Safety and Handling: this compound is a flammable liquid and vapor. It is corrosive and causes severe skin burns and eye damage.[1] It is also moisture-sensitive.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this reagent. Reactions should be conducted in a well-ventilated fume hood. It is incompatible with strong oxidizing agents, strong bases, and finely powdered metals.

Core Reactivity Profile

The reactivity of this compound is dominated by two main features: the electrophilicity of the carbonyl carbon and the susceptibility of the α-carbon to nucleophilic attack, as well as the ability to generate a zinc enolate for Reformatsky-type reactions.

Reformatsky-Type Reactions

This compound is a competent substrate for the Reformatsky reaction, where in the presence of activated zinc, it forms a zinc enolate that can add to various carbonyl compounds to furnish β-hydroxy-α,α-difluoroesters.[3]

General Reaction Scheme:

Table 2: Enantioselective Reformatsky Reaction of Ethyl Iododifluoroacetate with Various Ketones

| Ketone | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Acetophenone | 95 | 88 | [4] |

| Propiophenone | 92 | 91 | [4] |

| Butyrophenone | 89 | 90 | [4] |

| 2-Acetylnaphthalene | 96 | 89 | [4] |

| 2-Acetylthiophene | 85 | 80 | [4] |

It is important to note that the reactivity of the haloester in the Reformatsky reaction is dependent on the halogen, with the general trend being I > Br > Cl.[5] Therefore, reactions with ECDFA may require more forcing conditions compared to its bromo or iodo counterparts. Iron-catalyzed Reformatsky-type reactions have also been shown to be effective for α-chloroesters, providing good to excellent yields with a variety of ketones.[6]

Experimental Protocol: Iron-Catalyzed Reformatsky-Type Reaction of an α-Chloroester with a Ketone (Adapted for ECDFA)

This protocol is adapted from a procedure for methyl 2-chloropropanoate and can serve as a starting point for optimizing the reaction with this compound.[6]

Materials:

-

This compound

-

Ketone (e.g., acetophenone)

-

Iron(II) bromide (FeBr₂)

-

Manganese powder

-

Acetonitrile (B52724) (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add manganese powder (2.0 eq) and iron(II) bromide (0.15 eq).

-

The flask is evacuated and backfilled with nitrogen three times.

-

Anhydrous acetonitrile is added, and the mixture is stirred at room temperature for 15 minutes.

-

The ketone (1.0 eq) and this compound (1.5 eq) are added sequentially via syringe.

-

The reaction mixture is heated to 50 °C and stirred for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding β-hydroxy-α,α-difluoroester.

Diagram: Generalized Mechanism of the Reformatsky Reaction

Caption: Mechanism of the Reformatsky reaction with ECDFA.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the fluorine atoms and the ester group makes the α-carbon of this compound susceptible to nucleophilic attack. The chlorine atom serves as a leaving group in SN2-type reactions.

Diagram: General Nucleophilic Substitution at the α-Carbon of ECDFA

Caption: SN2-type reaction of ECDFA with a nucleophile.

Primary and secondary amines can react with α-halo esters to form α-amino esters. In the case of ethyl chloroacetate, the reaction proceeds via nucleophilic substitution of the chloride.[7] While specific quantitative data for ECDFA is scarce, similar reactivity is expected, although potentially slower due to the increased steric hindrance and electronic effects of the fluorine atoms. Over-alkylation can be an issue with primary amines.[8]

Table 3: Representative Conditions for N-Alkylation of α-Halo Esters (Applicable to ECDFA)

| Nucleophile | Reagents and Conditions | Product Type | Reference |

| Primary Amine | K₂CO₃, Acetone, reflux | RNH-CH₂CO₂Et | [7] |

| Secondary Amine | DIPEA, THF or DMF | R₂N-CH₂CO₂Et | [9] |

| Aniline | NaHCO₃, NaI, Acetonitrile, 80 °C | ArNH-CH(R)CO₂Et | [10] |

Thiols and their corresponding thiolates are excellent nucleophiles and readily participate in SN2 reactions with alkyl halides. The reaction of ECDFA with a thiolate, such as sodium thiophenoxide, is expected to proceed efficiently to yield the corresponding α,α-difluoro-α-thioether ester.

Experimental Protocol: S-Alkylation of a Thiol with this compound (General Procedure)

Materials:

-

Thiol (e.g., thiophenol)

-

Sodium hydride (NaH) or other suitable base

-

This compound

-

Anhydrous solvent (e.g., THF, DMF)

-

Saturated aqueous ammonium (B1175870) chloride

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the thiol (1.0 eq) and anhydrous solvent.

-

Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add this compound (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Carbanions, such as those derived from malonic esters, are effective nucleophiles for the alkylation of α-halo esters.[11] The reaction of the enolate of diethyl malonate with ECDFA would provide a route to substituted difluorinated dicarboxylic acid derivatives.

Diagram: Alkylation of Diethyl Malonate with ECDFA

Caption: C-alkylation of diethyl malonate with ECDFA.

ECDFA as a Precursor to Other Fluorinated Groups

While direct conversion of the -CF₂CO₂Et group to a trifluoromethyl (-CF₃) group is challenging, the adducts derived from ECDFA can be further manipulated. For instance, β-hydroxy-α,α-difluoroesters can undergo various transformations. Additionally, related compounds like sodium chlorodifluoroacetate serve as precursors to difluorocarbene, which can then be used for difluoromethylation of heteroatoms.[12]

The direct conversion of esters to trifluoromethyl ketones has been achieved using reagents like trifluoromethyl)trimethylsilane or fluoroform.[13][14] These methods could potentially be applied to the products derived from ECDFA reactions.

Atmospheric Chemistry

The atmospheric fate of this compound is primarily determined by its reaction with hydroxyl radicals and chlorine atoms. The reaction with chlorine atoms proceeds via hydrogen abstraction from the ethyl group, leading to the formation of chlorodifluoroacetic acid with a high yield.[15]

Table 4: Kinetic Data for the Gas-Phase Reaction of ECDFA with Cl Atoms

| Parameter | Value | Reference |

| Arrhenius Expression | k(T) = (64.4 ± 29.7) × 10⁻¹² exp[−(1110 ± 68)/T] cm³ molecule⁻¹ s⁻¹ | [15] |

| Yield of CF₂ClC(O)OH | 86 ± 8% | [15] |

Conclusion

This compound is a valuable and versatile reagent in fluoro-organic synthesis. Its reactivity is characterized by its participation in Reformatsky-type reactions to form β-hydroxy-α,α-difluoroesters and its susceptibility to nucleophilic substitution at the α-carbon by a range of nucleophiles. While direct quantitative data for many of its reactions are still emerging, analogies to related α-halo esters provide a strong predictive framework for its synthetic applications. Further exploration of its reactivity will undoubtedly lead to the development of new and efficient methods for the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries.

References

- 1. Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester | C4H5ClF2O2 | CID 67843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorodifluoroacetic acid ethyl ester - Safety Data Sheet [chemicalbook.com]

- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 4. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 14. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Atmospheric sink of mthis compound and this compound: temperature dependent rate coefficients, product distribution of their reactions with Cl atoms and CF2ClC(O)OH formation - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Architect's Toolkit: A Guide to Key Fluorinated Building Blocks in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become an indispensable tool in the design of novel pharmaceuticals, agrochemicals, and advanced materials. The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered acidity—offer a powerful approach to optimizing molecular properties. This technical guide provides an in-depth overview of the core building blocks and methodologies central to the synthesis of fluorinated compounds, with a focus on trifluoromethyl, difluoromethyl, monofluoromethyl, and perfluoroalkyl moieties.

Core Concepts in Fluorination Strategy

The introduction of fluorine-containing groups can be broadly categorized into two approaches: direct fluorination of a substrate or the use of pre-fluorinated building blocks. The latter strategy, which is the focus of this guide, often provides greater control over regioselectivity and functional group compatibility. Key to this approach is the availability of a diverse palette of fluorinated starting materials and robust methods for their incorporation into complex molecules.

Trifluoromethylated Compounds: The Power of the CF₃ Group

The trifluoromethyl (-CF₃) group is one of the most prevalent fluorine-containing motifs in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically influence a molecule's biological activity and pharmacokinetic profile.

Key Building Block: 1-Bromo-3,5-bis(trifluoromethyl)benzene

1-Bromo-3,5-bis(trifluoromethyl)benzene is a versatile building block used in the synthesis of a variety of complex molecules.[1] Its two trifluoromethyl groups create a unique electronic environment, making it a valuable synthon for introducing the 3,5-bis(trifluoromethyl)phenyl moiety.

Synthesis of Trifluoromethylated Arenes using Togni's Reagent

A common method for the trifluoromethylation of arenes involves the use of hypervalent iodine reagents, such as Togni's reagent. These reagents serve as electrophilic sources of the CF₃ group.

Quantitative Data: Trifluoromethylation of Arenes with Togni's Reagent

| Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Enamine 5a | CuI | PhIO | DCE | 60 | 12 | 55 | [2] |

| 4-Cl-benzaldehyde & Olefin 2a | Thiazolium precatalyst E | - | DCM/H₂O | Room Temp | 4 | 71 | [3] |

| Alkene | TBAI | - | 1,4-dioxane | 80 | 12 | 78 | [4] |

| Alkene | KI | - | 1,4-dioxane | 60 | 9 | 92 | [4] |

Experimental Protocol: Trifluoromethylation of Enamine 5a [2]

-

To a solution of enamine 5a (1.0 mmol) and CuI (0.2 mmol) in 1,2-dichloroethane (B1671644) (DCE) (10 mL), add Togni's reagent (1.2 mmol).

-

Stir the reaction mixture at room temperature until the substrate is completely consumed, as monitored by Thin Layer Chromatography (TLC).

-

Add iodosobenzene (B1197198) (PhIO) (1.5 mmol) to the reaction mixture.

-

Heat the mixture to 60°C and stir for 12 hours.

-

After completion of the reaction, cool the mixture to room temperature.

-

Purify the product by column chromatography to yield the β-trifluoromethylated 2H-azirine.

Difluoromethylated Compounds: The CHF₂ Bioisostere

The difluoromethyl (-CHF₂) group is often employed as a bioisostere for a hydroxyl or thiol group, capable of acting as a hydrogen bond donor. This has made it an increasingly important functional group in drug design.

Synthesis of Difluoromethylated Heterocycles using TMSCF₂H

(Difluoromethyl)trimethylsilane (TMSCF₂H) is a widely used reagent for the introduction of the difluoromethyl group. It can act as a nucleophilic or radical source of the CHF₂ moiety.

Quantitative Data: Difluoromethylation of Heterocycles with TMSCF₂H

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Heterocycle | PivOAg, PivCl, CsF | DMF | 80 | 12 | Varies | [5] |

| Aryl Chloride/Bromide | Pd(dba)₂/BrettPhos or Pd(PtBu₃)₂ | - | - | - | Good | [6] |

| Dibenzyldisulfide | CsF | NMP | Room Temp | - | 82 | [7] |

Experimental Protocol: Radical Difluoromethylation of a Heterocycle [5]

-

In a nitrogen-filled glovebox, combine the heterocycle (0.2 mmol), silver pivalate (B1233124) (PivOAg, 1.5 equiv), pivaloyl chloride (PivCl, 1.0 equiv), and cesium fluoride (B91410) (CsF, 2.0 equiv) in a vial.

-

Add N,N-dimethylformamide (DMF) (0.1 M) to the vial.

-

Add TMSCF₂H (2.0 equiv) to the reaction mixture.

-

Seal the vial and heat the reaction mixture at 80°C for 12 hours.

-

After cooling to room temperature, the product is isolated and purified.

Monofluorinated Compounds: Subtle but Significant Modifications

The introduction of a single fluorine atom can lead to profound changes in a molecule's conformation and metabolic stability with minimal steric impact.

Deoxyfluorination of Alcohols using DAST

Diethylaminosulfur trifluoride (DAST) is a common reagent for the deoxofluorination of alcohols to the corresponding alkyl fluorides. The reaction generally proceeds under mild conditions.

Quantitative Data: Monofluorination of Alcohols with DAST

| Substrate | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 4-Nitrobenzyl Alcohol | DAST (1.1 eq) | Dichloromethane (B109758) | Room Temp | 1 | 72 | |

| Alcohol/Carbonyl | DAST (1.2 eq) | Dichloromethane | -78°C to RT | 2 | Varies |

Experimental Protocol: Fluorination of 4-Nitrobenzyl Alcohol using DAST

-

To a solution of 4-nitrobenzyl alcohol (153 mg, 1.0 mmol) in dichloromethane (2.8 mL), add DAST (144 µL, 1.1 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding ice water (3 mL) and dichloromethane (10 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 4-nitrobenzyl fluoride.

Perfluoroalkylated Compounds: Enhancing Lipophilicity and Stability

Longer perfluoroalkyl chains are utilized to significantly increase lipophilicity and metabolic stability.

Copper-Mediated Perfluoroalkylation of Aryl Bromides

The use of copper-phenanthroline complexes provides a mild and efficient method for the perfluoroalkylation of aryl bromides, which are often more readily available than the corresponding iodides.

Quantitative Data: Perfluoroalkylation of Aryl Bromides with [(phen)CuRF]

| Substrate (Aryl Bromide) | Perfluoroalkyl Group | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl 6-bromopicolinate | CF₃ | 80 | 8 | >98 | [8] |

| Various Heteroaryl Bromides | CF₃ | 80 or 100 | 8 | 40-94 | [9] |

| Various Heteroaryl Bromides | C₂F₅ | 80 or 100 | 8 | Generally higher than CF₃ | [9][10] |

| Electron-rich Aryl Bromides | CF₃, C₂F₅, C₃F₇ | - | - | Good | [11] |

Experimental Protocol: Perfluoroalkylation of a Heteroaryl Bromide [9]

-

In a nitrogen-filled glovebox, a vial is charged with the heteroaryl bromide (0.5 mmol) and the [(phen)CuRF] complex (1.2 equivalents).

-

N,N-Dimethylformamide (DMF) (1 mL) is added to the vial.

-

The vial is sealed and heated to the specified temperature (80 or 100 °C) for 8 hours.

-

After cooling, the reaction mixture is analyzed by ¹⁹F NMR to determine the yield.

-

For isolation, the reaction mixture is worked up and the product is purified by chromatography.

Visualizing Key Processes in Fluorinated Compound Synthesis and Application

The NO-sGC-cGMP Signaling Pathway: A Target for Fluorinated Drugs

Fluorinated compounds have been developed to target the Nitric Oxide (NO) - soluble Guanylate Cyclase (sGC) - cyclic Guanosine Monophosphate (cGMP) signaling pathway, which plays a crucial role in vasodilation.[12][13][14][15][16]

Caption: The NO-sGC-cGMP signaling pathway and the mechanism of action of a fluorinated sGC stimulator.

General Experimental Workflow for Copper-Catalyzed Fluorination